molecular formula C11H11Cl2O5P B14175362 1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate CAS No. 920743-35-7

1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate

Cat. No.: B14175362
CAS No.: 920743-35-7
M. Wt: 325.08 g/mol
InChI Key: DZZNHFNZBKWHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C12H13Cl2O6P It is a derivative of 2,4-dichlorobenzoic acid, where the carboxyl group is esterified with 1-(dimethoxyphosphoryl)ethenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 1-(dimethoxyphosphoryl)ethenyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethoxyphosphoryl)ethyl 2,4-dichlorobenzoate: Similar structure but with an ethyl group instead of an ethenyl group.

    2,4-Dichlorobenzoic acid: The parent compound without the esterification.

    Dimethyl (2,4-dichlorophenoxy)acetate: Similar ester but with a different esterifying group.

Uniqueness

1-(Dimethoxyphosphoryl)ethenyl 2,4-dichlorobenzoate is unique due to its combination of a phosphonate ester and a dichlorobenzoate moiety. This unique structure imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activity as an enzyme inhibitor .

Properties

CAS No.

920743-35-7

Molecular Formula

C11H11Cl2O5P

Molecular Weight

325.08 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl 2,4-dichlorobenzoate

InChI

InChI=1S/C11H11Cl2O5P/c1-7(19(15,16-2)17-3)18-11(14)9-5-4-8(12)6-10(9)13/h4-6H,1H2,2-3H3

InChI Key

DZZNHFNZBKWHND-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)C1=C(C=C(C=C1)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.